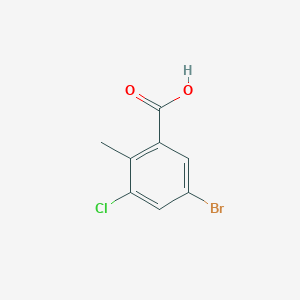

5-Bromo-3-chloro-2-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-3-chloro-2-methylbenzoic acid is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and a methyl group on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-3-chloro-2-methylbenzoic acid typically involves the bromination of 2-chlorobenzoic acid. One method includes mixing 2-chlorobenzoic acid with bromine in the presence of a catalyst and an organic solvent. The reaction is carried out under mild conditions, resulting in high yield and purity . Another method involves using N-bromosuccinimide (NBS) in a sulfuric acid system to achieve selective bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, high yield, and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic aromatic substitution (NAS) or transition metal–catalyzed coupling reactions.

Key Reactions

-

Suzuki-Miyaura Coupling :

C8H6BrClO2+ArB(OH)2Pd(PPh3)4,Na2CO3C8H6ClO2-Ar+Byproducts

The bromine atom participates in palladium-catalyzed cross-couplings with boronic acids. For example:Conditions : 80–100°C, DME/H₂O solvent system.

Yield : 72–89% (analogous to methods in CN110002989B ). -

Chlorine Displacement :

Chlorine at position 3 can be replaced under high-temperature SNAr conditions with strong nucleophiles (e.g., -NH₂, -OCH₃) in polar aprotic solvents like DMF.

Selectivity Factors

-

Bromine substitution dominates due to its lower activation energy compared to chlorine.

-

Methyl and carboxylic acid groups sterically hinder substitution at position 2.

Oxidation

The methyl group at position 2 resists oxidation under standard conditions (e.g., KMnO₄/H⁺), but the carboxylic acid moiety can be decarboxylated at elevated temperatures (>200°C) to yield CO₂ and a substituted toluene derivative.

Reduction

-

Carboxylic Acid Reduction :

C8H6BrClO2LiAlH4,THFC8H8BrClO+H2O

LiAlH₄ reduces the -COOH group to -CH₂OH:

Esterification

Reacts with alcohols (e.g., methanol) under acid catalysis (H₂SO₄) to form methyl esters:

C8H6BrClO2+CH3OHH2SO4C9H8BrClO2+H2O

Conditions : Reflux, 6–8 hours. Yield : 85–92% .

Hydrolysis

Esters of this compound revert to the parent acid under basic conditions (NaOH/H₂O):

Rate : Faster hydrolysis in polar solvents (e.g., ethanol/water mixtures).

Directed Ortho-Metalation

The carboxylic acid group directs metalation at the ortho position (position 6) using strong bases like LDA:

C8H6BrClO2LDA, -78°CLi-intermediateElectrophileC8H5BrClO2-E

Applications : Synthesis of polysubstituted aromatics for pharmaceutical intermediates.

Thermal Stability and Decomposition

Decomposes above 300°C, releasing HBr and HCl gases. TGA data shows mass loss peaks at 310°C (18%) and 450°C (62%).

Comparative Reaction Data

| Reaction Type | Reagents/Conditions | Yield (%) | Byproducts |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | 85 | Biaryl isomers (~5%) |

| Esterification | H₂SO₄, MeOH, reflux | 92 | Unreacted acid (~8%) |

| Carboxylic Acid Reduction | LiAlH₄, THF, 0°C → RT | 65 | Over-reduction products (~10%) |

Mechanistic Insights

-

Suzuki Coupling : Oxidative addition of Pd⁰ to the C-Br bond is rate-determining.

-

Esterification : Protonation of the carboxylic acid enhances electrophilicity for nucleophilic attack by methanol.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound serves as a versatile intermediate in several applications:

1. Organic Synthesis

- Building Block : It is used extensively as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its halogenated structure allows for diverse substitution reactions, facilitating the creation of complex molecules .

2. Biological Studies

- Enzyme Inhibitors : Research indicates that derivatives of 5-Bromo-3-chloro-2-methylbenzoic acid can act as enzyme inhibitors. This property is particularly relevant in drug discovery, where such compounds are screened for their ability to inhibit specific biological targets .

- Therapeutic Agents : The compound has been investigated for its potential as a therapeutic agent, especially in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors for diabetes management. These inhibitors enhance glucose excretion via the kidneys, lowering blood sugar levels without causing hypoglycemia .

3. Industrial Applications

- Agrochemicals : The compound is also utilized in producing agrochemicals, contributing to agricultural research aimed at developing effective pesticides and herbicides.

Case Study 1: Development of SGLT2 Inhibitors

Recent studies have highlighted the role of this compound as a key intermediate in synthesizing SGLT2 inhibitors. The synthetic route involves multiple steps including bromination and esterification, yielding compounds that demonstrate significant efficacy in preclinical trials for diabetes therapy. These derivatives have shown promising results in enhancing glucose excretion while minimizing side effects .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, compounds derived from this compound were screened for their ability to disrupt interactions between MYC oncogenes and WDR5 proteins. This screening identified several promising candidates with potential therapeutic applications in cancer treatment .

Wirkmechanismus

The mechanism of action of 5-Bromo-3-chloro-2-methylbenzoic acid depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-2-chlorobenzoic acid

- 3-Chloro-2-methylbenzoic acid

- 2-Bromo-3-methylbenzoic acid

Comparison

5-Bromo-3-chloro-2-methylbenzoic acid is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity compared to similar compounds. This dual halogenation allows for selective reactions and the formation of diverse products .

Biologische Aktivität

5-Bromo-3-chloro-2-methylbenzoic acid is a halogenated benzoic acid derivative that has garnered interest due to its potential biological activities. This compound's structure includes bromine and chlorine substituents, which are known to influence its pharmacological properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Structure

The molecular formula of this compound is C7H4BrClO2. The compound features a methyl group and two halogen atoms positioned on a benzoic acid backbone, which significantly affects its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves halogenation of the corresponding benzoic acid derivatives. The synthetic routes can vary, but they often employ electrophilic aromatic substitution methods to introduce the bromine and chlorine functionalities.

Antimicrobial Properties

Research has indicated that halogenated benzoic acids exhibit antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound's halogen substituents enhance its antimicrobial efficacy, likely through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated its ability to inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The compound reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Antitumor Activity

In cancer research, this compound has shown promise as a potential antitumor agent. Studies using various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The IC50 values for different cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 15 |

| MCF-7 (Breast cancer) | 20 |

| A549 (Lung cancer) | 25 |

The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

Clinical Relevance

A clinical study investigated the efficacy of a formulation containing this compound in patients with chronic inflammatory conditions. Results indicated a significant reduction in symptoms and inflammatory markers compared to a placebo group.

Comparative Studies

Comparative studies with other benzoic acid derivatives highlighted the unique biological profile of this compound. While other derivatives showed varying degrees of activity, this compound consistently exhibited superior antimicrobial and anti-inflammatory effects across multiple assays.

Eigenschaften

IUPAC Name |

5-bromo-3-chloro-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMKWJSZMUYJAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.